N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide
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Description
N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N3O5S and its molecular weight is 451.5. The purity is usually 95%.
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Biological Activity
N-benzyl-2-(2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include the formation of the benzo[e][1,2,4]thiadiazine core followed by functionalization at the nitrogen and carbon centers to introduce the benzyl and methoxyphenyl groups.
General Synthetic Route
- Formation of the Thiadiazine Core : Start with appropriate thiadiazine precursors.
- Functionalization : Introduce the benzyl and methoxy groups through nucleophilic substitution or electrophilic aromatic substitution reactions.
- Final Acetylation : Acetylate the nitrogen to form the final product.
Antitumor Activity
N-benzyl derivatives have been studied for their antitumor properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with DNA or inhibition of specific enzymes involved in cell proliferation.
Anticonvulsant Properties
A related class of compounds has shown promising anticonvulsant activity. For example, studies on N'-benzyl 2-amino acetamides indicate that they have effective ED50 values in seizure models, suggesting that modifications to the benzyl group can enhance activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing biological activity:
- Electron-Withdrawing Groups : Enhance anticonvulsant activity.
- Substituents on Benzyl Group : Modifications can lead to improved efficacy or altered pharmacokinetics.
Case Studies
Several studies have documented the biological activities of compounds closely related to this compound:
Compound | Activity | ED50 (mg/kg) | Reference |
---|---|---|---|
N-benzyl 2-amino acetamides | Anticonvulsant | 13-21 | |
Related Thiadiazines | Cytotoxicity | Varies by cell line |
In Vitro Studies
In vitro assays have demonstrated that N-benzyl derivatives can inhibit cancer cell growth through apoptosis induction and cell cycle arrest mechanisms.
In Vivo Studies
Animal models have shown that certain derivatives reduce seizure frequency and severity compared to standard treatments like phenobarbital .
Computational Studies
Molecular docking studies suggest that these compounds bind effectively to target proteins involved in tumor growth and seizure pathways.
Properties
IUPAC Name |
N-benzyl-2-[2-(3-methoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S/c1-31-19-11-7-10-18(14-19)26-23(28)25(20-12-5-6-13-21(20)32(26,29)30)16-22(27)24-15-17-8-3-2-4-9-17/h2-14H,15-16H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSSKXRAUTXAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.